2-Amino-5-chlorothiazole Hydrochloride: Mutagenicity Profile Compared to Unsubstituted and Methyl-Substituted Aminothiazoles
In a comparative study of 27 heterocyclic sulfur compounds using Klebsiella pneumoniae and Salmonella typhimurium TA100 bacterial reverse-mutation assays, 2-amino-5-chlorothiazole exhibited mutagenic activity toward both test organisms [1]. In contrast, the unsubstituted analog 2-aminothiazole and the methyl-substituted analog 2-amino-4-methylthiazole demonstrated mutagenic activity only toward Klebsiella pneumoniae and not toward Salmonella typhimurium TA100 [1]. The 5-bromo analog 2-amino-5-bromothiazole also showed mutagenicity to both organisms, indicating that the presence and nature of the 5-position halogen directly influences the bacterial mutagenicity spectrum [1].
| Evidence Dimension | Bacterial reverse-mutation (mutagenicity) activity profile |
|---|---|
| Target Compound Data | Mutagenic to both Klebsiella pneumoniae and Salmonella typhimurium TA100 |
| Comparator Or Baseline | 2-Aminothiazole and 2-amino-4-methylthiazole: mutagenic only to Klebsiella pneumoniae; 2-amino-5-bromothiazole: mutagenic to both organisms |
| Quantified Difference | Qualitative differential spectrum: 5-chloro derivative active against both strains; hydrogen/4-methyl derivatives active only against K. pneumoniae |
| Conditions | Bacterial reverse-mutation assays with Klebsiella pneumoniae ur− pro− and Salmonella typhimurium TA100 |
Why This Matters
The differential mutagenicity profile is critical for researchers conducting genetic toxicology screening or working under regulatory frameworks where Ames test results influence compound selection.
- [1] Voogd, C. E., et al. (1983). The capacity of some nitro- and amino-heterocyclic sulfur compounds to induce base-pair substitutions. Mutation Research, 111(2), 153-168. View Source
